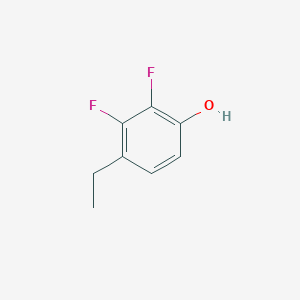
16,17-dichloroheptadecanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-dichloroheptadecanoic Acid is a chemical compound with the molecular formula C17H32Cl2O2. It is a chlorinated fatty acid derivative, characterized by the presence of two chlorine atoms at the 16th and 17th positions of the heptadecanoic acid chain. This compound has a molecular weight of 339
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,17-dichloroheptadecanoic Acid typically involves the chlorination of heptadecanoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 16th and 17th positions. The process may involve the use of chlorine gas or other chlorinating agents in the presence of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts to ensure efficient production. The reaction is carried out in large reactors with precise control over reaction parameters to maintain consistency and quality of the product. Post-reaction, the product is purified using techniques such as distillation or crystallization to remove any impurities .
化学反応の分析
Types of Reactions
16,17-dichloroheptadecanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the chlorine atoms, converting the compound back to heptadecanoic acid or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of heptadecanoic acid or other reduced derivatives.
Substitution: Formation of substituted heptadecanoic acids with different functional groups.
科学的研究の応用
16,17-dichloroheptadecanoic Acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its effects on biological systems, including its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 16,17-dichloroheptadecanoic Acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Heptadecanoic Acid: The non-chlorinated parent compound.
16-chloroheptadecanoic Acid: A mono-chlorinated derivative.
17-chloroheptadecanoic Acid: Another mono-chlorinated derivative.
Uniqueness
16,17-dichloroheptadecanoic Acid is unique due to the presence of two chlorine atoms at specific positions, which imparts distinct chemical and biological properties. This dual chlorination can enhance its reactivity and potential bioactivity compared to its mono-chlorinated or non-chlorinated counterparts .
特性
IUPAC Name |
16,17-dichloroheptadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32Cl2O2/c18-15-16(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-17(20)21/h16H,1-15H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMRXTONPIMQLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371067 |
Source


|
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116409-75-7 |
Source


|
| Record name | 16,17-dichloroheptadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)










![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)

